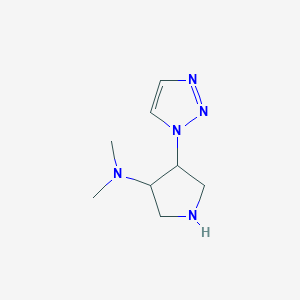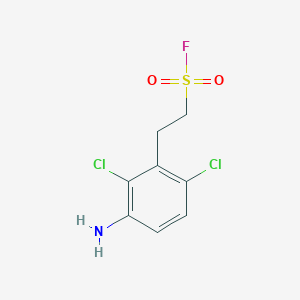
2-(3-Amino-2,6-dichlorophenyl)ethane-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-2,6-dichlorophenyl)ethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H8Cl2FNO2S. It is characterized by the presence of an amino group, two chlorine atoms, and a sulfonyl fluoride group attached to an ethane backbone. This compound is primarily used in research settings and has various applications in chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2,6-dichlorophenyl)ethane-1-sulfonyl fluoride typically involves the reaction of 3-amino-2,6-dichlorobenzene with ethane-1-sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(3-Amino-2,6-dichlorophenyl)ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the original compound.
科学的研究の応用
2-(3-Amino-2,6-dichlorophenyl)ethane-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Amino-2,6-dichlorophenyl)ethane-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonyl fluoride group is known to form covalent bonds with active site residues in enzymes, leading to inhibition of their activity. This property makes it a valuable tool in biochemical research for studying enzyme function and regulation.
類似化合物との比較
Similar Compounds
- 2-(3-Amino-2,6-dichlorophenyl)ethane-1-sulfonamide
- 2-(3-Amino-2,6-dichlorophenyl)ethane-1-sulfonic acid
- 2-(3-Amino-2,6-dichlorophenyl)ethane-1-sulfonyl chloride
Uniqueness
2-(3-Amino-2,6-dichlorophenyl)ethane-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in applications where covalent modification of proteins or enzymes is desired.
特性
分子式 |
C8H8Cl2FNO2S |
|---|---|
分子量 |
272.12 g/mol |
IUPAC名 |
2-(3-amino-2,6-dichlorophenyl)ethanesulfonyl fluoride |
InChI |
InChI=1S/C8H8Cl2FNO2S/c9-6-1-2-7(12)8(10)5(6)3-4-15(11,13)14/h1-2H,3-4,12H2 |
InChIキー |
JWONQKDGKLDSJB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1N)Cl)CCS(=O)(=O)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13199711.png)
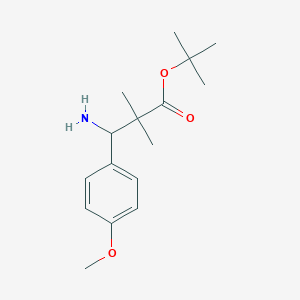
![4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13199731.png)
![[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13199734.png)
![N-[4-(Aminomethyl)-2,5-difluorophenyl]acetamide](/img/structure/B13199736.png)
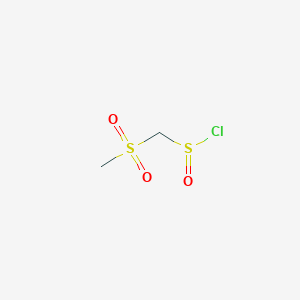
![N-(Cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13199748.png)
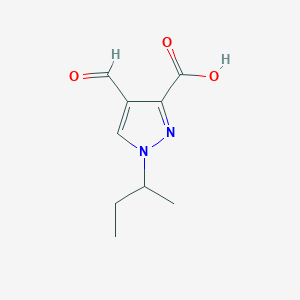
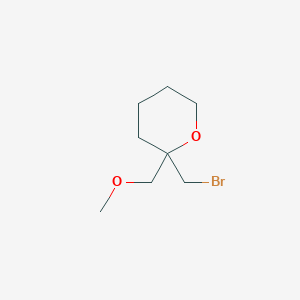
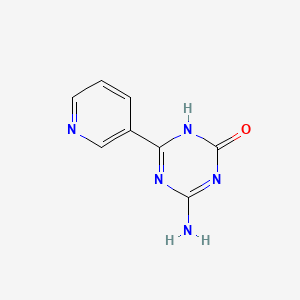

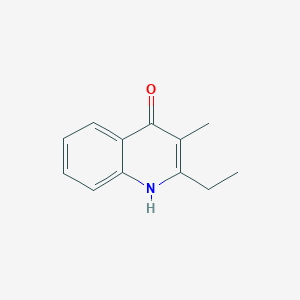
![Ethyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13199786.png)
